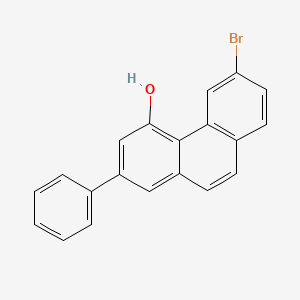![molecular formula C13H16F3NO3 B14191741 Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) CAS No. 918811-99-1](/img/structure/B14191741.png)
Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a substituted phenylmethanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) typically involves multiple steps, starting with the preparation of the cyclopropylmethoxyphenylmethanamine intermediate. This intermediate is then reacted with trifluoroacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites on proteins, leading to modulation of biological pathways. The cyclopropylmethoxyphenyl group can provide additional binding interactions, increasing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar acidic properties but lacking the substituted phenylmethanamine group.
Cyclopropylmethoxyphenylmethanamine: Lacks the trifluoroacetyl group but shares the phenylmethanamine structure.
Uniqueness
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is unique due to the combination of the trifluoroacetyl group and the cyclopropylmethoxyphenylmethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918811-99-1 |
|---|---|
Formule moléculaire |
C13H16F3NO3 |
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
[2-(cyclopropylmethoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;3-2(4,5)1(6)7/h1-4,9H,5-8,12H2;(H,6,7) |
Clé InChI |
FBNKTFIIMCRNME-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC=CC=C2CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)

![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)
![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)

![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)

![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)


![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)


